(cis)-N-Propyl-alpha,beta-dimethylcinnamamide
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Overview
Description
(cis)-N-Propyl-alpha,beta-dimethylcinnamamide is an organic compound that belongs to the class of cinnamamides It is characterized by the presence of a cinnamamide backbone with a propyl group attached to the nitrogen atom and two methyl groups on the alpha and beta positions of the cinnamamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cis)-N-Propyl-alpha,beta-dimethylcinnamamide typically involves the following steps:
Formation of the Cinnamamide Backbone: The initial step involves the formation of the cinnamamide backbone through the reaction of cinnamic acid with ammonia or an amine.
Introduction of the Propyl Group: The propyl group is introduced to the nitrogen atom of the cinnamamide backbone using a propylating agent such as propyl bromide in the presence of a base like sodium hydride.
Methylation of the Alpha and Beta Positions: The final step involves the methylation of the alpha and beta positions of the cinnamamide structure using methyl iodide in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(cis)-N-Propyl-alpha,beta-dimethylcinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: The compound can undergo substitution reactions where the propyl or methyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted cinnamamides.
Scientific Research Applications
(cis)-N-Propyl-alpha,beta-dimethylcinnamamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (cis)-N-Propyl-alpha,beta-dimethylcinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
(cis)-N-Propyl-alpha,beta-dimethylcinnamamide can be compared with other similar compounds such as:
(trans)-N-Propyl-alpha,beta-dimethylcinnamamide: Differing in the geometric configuration around the double bond.
N-Propyl-alpha,beta-dimethylcinnamamide: Lacking the cis configuration.
N-Propyl-alpha,beta-dimethylcinnamic acid: Having a carboxylic acid group instead of an amide group.
The uniqueness of this compound lies in its specific geometric configuration, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
56604-96-7 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(Z)-2-methyl-3-phenyl-N-propylbut-2-enamide |
InChI |
InChI=1S/C14H19NO/c1-4-10-15-14(16)12(3)11(2)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,15,16)/b12-11- |
InChI Key |
CZHLUSGQYSVABS-QXMHVHEDSA-N |
Isomeric SMILES |
CCCNC(=O)/C(=C(/C)\C1=CC=CC=C1)/C |
Canonical SMILES |
CCCNC(=O)C(=C(C)C1=CC=CC=C1)C |
Origin of Product |
United States |
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